1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone
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Overview
Description
1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone is a complex organic compound with the molecular formula C16H13ClN4S and a molecular weight of 328.826 . This compound is known for its unique structure, which combines a pyridine ring, a thiazole ring, and a hydrazone linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone typically involves the reaction of 1-(4-pyridinyl)ethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic processes .
Comparison with Similar Compounds
1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone can be compared with other similar compounds, such as:
1-(4-Pyridinyl)ethanone [4-phenyl-1,3-thiazol-2-YL]hydrazone: This compound has a similar structure but lacks the chlorine atom on the phenyl ring.
1-(4-Pyridinyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-YL]hydrazone: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
The presence of the chlorine atom in this compound can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs .
Properties
Molecular Formula |
C16H13ClN4S |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11+ |
InChI Key |
ZLPHYQNITPRJNB-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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